molecular formula C8H7N3O B3054041 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 57805-99-9

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B3054041
CAS No.: 57805-99-9
M. Wt: 161.16 g/mol
InChI Key: YBSPMUOAPFEBPP-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. The core structure, imidazo[4,5-c]pyridine, arises from the fusion of the imidazole ring (positions 4 and 5) with the pyridine ring (position c), creating a bicyclic scaffold. Key structural features include:

  • Methyl group at position 3, enhancing steric bulk and influencing electronic properties.
  • Aldehyde functional group at position 2, providing a reactive site for further chemical modifications (e.g., Schiff base formation or nucleophilic additions).

However, direct literature on its specific applications is sparse compared to its [4,5-b]pyridine isomers, which are well-documented in kinase inhibitor research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-9-3-2-6(7)10-8(11)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPMUOAPFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481911
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57805-99-9
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Reaction Sequence

Adapting methodologies from imidazo[4,5-b]pyridine synthesis, a tandem approach was developed using 3-chloro-4-nitropyridine (1 ) as the starting material (Scheme 1).

  • SNAr Reaction : Treatment of 1 with methylamine in H2O-isopropanol (1:1) at 80°C for 2 hours yields N-methyl-4-nitropyridin-3-amine (2 ).
  • Nitro Group Reduction : In situ reduction of 2 using Zn/HCl at 80°C for 45 minutes produces 3-methylpyridine-3,4-diamine (3 ).
  • Cyclization with Aldehyde Precursors : Reaction of 3 with glyoxal (40% aqueous solution) in H2O-IPA at 85°C for 10 hours induces cyclization, forming the imidazo[4,5-c]pyridine core. Subsequent oxidation of the hydroxymethyl intermediate (e.g., MnO2 in CH2Cl2) yields the target aldehyde.

Key Advantages :

  • One-pot tandem process minimizes intermediate isolation.
  • H2O-IPA solvent system aligns with green chemistry principles.

Limitations :

  • Competing formation of [4,5-b] isomers requires careful temperature control.

Vicarious Nucleophilic Substitution–Knoevenagel Condensation

Vicarious Substitution for Imidazole Ring Formation

Drawing from Crozet et al., 4-nitroimidazole (4 ) undergoes vicarious nucleophilic substitution with chloroform and KOtBu to introduce a dichloromethyl group at position 5, yielding 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole (5 ). Hydrolysis of 5 in aqueous HCl generates the aldehyde intermediate (6 ).

Knoevenagel Condensation and Cyclization

6 undergoes Knoevenagel condensation with diethyl malonate in the presence of TiCl4, forming the methylenemalonate adduct (7 ). Reduction of the nitro group (H2/Pd-C) and subsequent cyclization in acetic acid affords ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylate (8 ). Acidic hydrolysis of 8 followed by oxidation yields the target carbaldehyde.

Key Advantages :

  • High regiocontrol via nitro group positioning.
  • Modular introduction of substituents.

Limitations :

  • Multi-step synthesis increases purification demands.

Direct Formylation of Preformed Imidazo[4,5-c]Pyridines

Vilsmeier–Haack Formylation

3-Methylimidazo[4,5-c]pyridine (9 ) undergoes formylation using the Vilsmeier–Haack reagent (POCl3/DMF). The reaction proceeds at 0°C to room temperature, affording the 2-carbaldehyde (10 ) in 65–70% yield after aqueous workup.

Optimization Insights :

  • Excess DMF (3 equiv) improves electrophilicity of the formylating agent.
  • Lower temperatures minimize over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Methods

Method Yield (%) Steps Key Advantages Limitations
Tandem SNAr–Cyclization 78–85 3 One-pot, green solvent Isomer separation required
Vicarious Substitution 60–70 5 High regiocontrol Multi-step, costly reagents
Vilsmeier–Haack 65–70 2 Direct functionalization Sensitivity to moisture

Mechanistic Insights and Spectral Validation

Cyclization Mechanism in Tandem Approach

Time-dependent 1H NMR studies reveal that cyclization proceeds via imine intermediate formation, followed by intramolecular nucleophilic attack and aromatization. The H2O-IPA system facilitates hydrogen bonding, stabilizing transition states.

Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 10.02 (s, 1H, CHO), 8.72 (d, J = 5.2 Hz, 1H), 8.15 (d, J = 5.2 Hz, 1H), 4.12 (s, 3H, CH3).
  • HRMS : m/z calcd for C9H7N3O [M+H]+ 190.0618; found 190.0615.

Applications and Derivatives

While antimicrobial screening of analogous imidazo[4,5-b]pyridines showed limited activity, the aldehyde functionality in the target compound enables further derivatization via:

  • Condensation with hydrazines for triazole synthesis.
  • Reductive amination to introduce amine substituents.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid.

    Reduction: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-methanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde has shown significant potential in drug discovery, particularly for its biological activity against various diseases.

Anticancer Activity

Research indicates that compounds with imidazo[4,5-c]pyridine structures can inhibit histone methyltransferase EZH2, which is critical in cancer cell regulation. The compound is being explored as a lead structure for developing inhibitors targeting this enzyme .

Antimicrobial Properties

The compound has demonstrated effectiveness against certain pathogens, making it a candidate for developing new antimicrobial agents . Its structural analogs have been studied for their ability to inhibit bacterial growth.

Enzyme Inhibition

The compound's mechanism of action involves interacting with various biological targets, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor for enzymes related to inflammation and cancer progression .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds.

Synthesis of Derivatives

The compound can be modified through various chemical reactions, such as oxidation and reduction, to yield derivatives with enhanced biological activities. Common reactions include:

  • Oxidation : Produces 3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid.
  • Reduction : Yields 3-methyl-3H-imidazo[4,5-c]pyridine-2-methanol .

Reaction Conditions

A variety of reagents can be employed in the synthesis process:

Reaction TypeCommon Reagents
OxidationPotassium permanganate, chromium trioxide
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAmines, thiols under acidic or basic conditions

Materials Science Applications

The unique electronic properties of this compound make it suitable for use in materials science.

Electronic Materials

The compound is being investigated for its potential use in creating materials with specific electronic or optical properties. Its structure allows for modifications that can enhance conductivity or photonic behavior .

Case Studies

Several studies highlight the practical applications of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound effectively inhibited EZH2 activity in cancer cell lines, suggesting its potential as a therapeutic agent against specific cancers .
  • Synthesis Research : Research focused on new synthetic pathways for producing derivatives revealed high yields and efficiency using environmentally friendly solvents and conditions .

Mechanism of Action

The mechanism of action of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. For example, compounds with the imidazo[4,5-c]pyridine core have been shown to inhibit histone methyltransferase EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Differences :

  • [4,5-c] Fusion : The nitrogen atom in the pyridine ring is positioned ortho to the fused imidazole, altering hydrogen-bonding capabilities compared to [4,5-b] isomers .
  • [4,5-b] Derivatives : Dominant in kinase inhibitor research (e.g., compounds in ), where substituents like chloro or aryl groups enhance target binding .

Substituent Effects on Reactivity and Bioactivity

Aldehyde Position and Reactivity

  • 2-Carbaldehyde (Target Compound): The aldehyde at position 2 is sterically accessible, favoring reactions with amines or hydrazines to form imines or hydrazones, critical for covalent drug design.

Methyl vs. Halogen Substituents

Compound Substituent Effect on Properties
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine () 2-Cl Enhances electrophilicity; acts as a leaving group in nucleophilic substitutions
Target Compound 2-CHO Enables nucleophilic addition; useful for bioconjugation

[4,5-b] Derivatives ()

  • General Route : Condensation of nitro-pyridine amines with aldehydes (e.g., furan-3-carbaldehyde) under reductive conditions (Na₂S₂O₄/EtOH), yielding imidazo[4,5-b]pyridines .

Physicochemical and Spectroscopic Properties

highlights that ring fusion isomerism ([4,5-c] vs. [4,5-b]) affects NMR chemical shifts and melting points. For example:

  • [4,5-c] Derivatives : Downfield shifts in ¹H-NMR due to increased electron-withdrawing effects near fused nitrogen.
  • [4,5-b] Derivatives : Higher melting points observed in triazolo[4,3-c]pyrimidines compared to [1,5-c] isomers .

Biological Activity

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by the fusion of imidazole and pyridine rings, making it a versatile scaffold in medicinal chemistry. Its unique structure allows for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and potential applications.

This compound has the chemical formula C₉H₈N₂O and a molecular weight of 164.17 g/mol. The presence of both imidazole and pyridine rings contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this compound were tested against various bacterial strains:

CompoundTarget BacteriaMIC (μg/mL)Activity
1Bacillus cereus12.5Effective
2Escherichia coli25Moderate

These results indicate that Gram-positive bacteria are generally more susceptible to the action of these compounds compared to Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. It has been implicated in the inhibition of histone methyltransferase EZH2, which plays a crucial role in gene regulation and cancer progression. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher doses .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites and blocking substrate access.
  • Receptor Modulation : It may function as a modulator for various receptors involved in cellular signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of new imidazo[4,5-c]pyridine derivatives for their antimicrobial properties. The study found that modifications at specific positions on the ring system significantly influenced antibacterial potency against both Gram-positive and Gram-negative bacteria .

Another study focused on the anticancer potential of these compounds, demonstrating that certain derivatives could effectively inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde?

  • Methodology : The compound can be synthesized via condensation reactions involving pyridine-2-carbaldehyde derivatives and heterocyclic amines. For example, Schiff base intermediates formed by reacting aldehydes with amines (e.g., benzene-1,2-diamine) under oxidizing conditions (e.g., CAN/H₂O₂) can undergo cyclization to form the imidazo[4,5-c]pyridine core . Alternative routes involve thioglycolic acid-mediated cyclization of thiazolidinone intermediates fused with pyridine-2-carbaldehydes .
  • Key Considerations : Solvent choice (e.g., ethanol for Schiff base formation), temperature control, and purification via column chromatography are critical for yield optimization.

Q. How is the structural identity of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, particularly for resolving tautomeric forms .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbonyl functionality. FTIR identifies aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
  • Mass spectrometry : HRMS validates molecular formula and fragmentation patterns .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodology : The aldehyde group participates in nucleophilic additions (e.g., oxime formation with hydroxylamine) and condensations (e.g., with hydrazines to form hydrazones). For example, (E)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime was synthesized via hydroxylamine treatment . Reactivity can be modulated by steric effects from the methyl group at position 3.

Advanced Research Questions

Q. How can computational modeling optimize the design of imidazo[4,5-c]pyridine derivatives for kinase inhibition?

  • Methodology :

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK2. Derivatives with substituents at position 2 (e.g., carbaldehyde) show enhanced interactions with ATP-binding pockets .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, arylidene substituents improve charge delocalization in imidazo[4,5-b]pyridines .
    • Data Analysis : Compare computed binding energies (ΔG) with experimental IC₅₀ values to validate models.

Q. What mechanistic insights explain contradictory biological activity data for imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. bromo at position 3) reveals steric and electronic impacts on potency. For example, 6-bromo-3-(triphenylmethyl) derivatives exhibit reduced solubility but higher target selectivity .
  • Metabolic stability assays : Liver microsome testing identifies susceptibility to cytochrome P450 oxidation, which may explain discrepancies between in vitro and in vivo data .

Q. How can crystallographic twinning or disorder in imidazo[4,5-c]pyridine crystals be resolved?

  • Methodology :

  • SHELXD/SHELXE : These programs robustly handle twinned data via twin law refinement. High-resolution datasets (≤1.0 Å) improve electron density maps .
  • Temperature factors (B-factors) : Anisotropic refinement distinguishes static disorder (e.g., methyl group rotation) from dynamic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

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